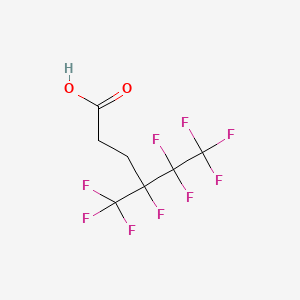

4,5,5,6,6,6-hexafluoro-4-(trifluoromethyl)hexanoic Acid

概要

説明

4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexanoic acid is a fluorinated carboxylic acid with the molecular formula C7H5F9O2 and a molecular weight of 292.1 g/mol . This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.

準備方法

The synthesis of 4,5,5,6,6,6-hexafluoro-4-(trifluoromethyl)hexanoic acid typically involves the fluorination of hexanoic acid derivatives. One common method includes the use of fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.

化学反応の分析

4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form perfluorinated carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reagents such as lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields perfluorinated carboxylic acids, while reduction produces fluorinated alcohols .

科学的研究の応用

Pharmaceutical Applications

HFTHA is being explored for its potential use in drug development. The fluorinated structure can enhance the pharmacokinetic properties of pharmaceutical compounds. For instance:

- Fluorinated Drug Candidates : Research indicates that incorporating fluorine into drug molecules can improve their metabolic stability and bioavailability. HFTHA derivatives may serve as intermediates in synthesizing new pharmaceuticals with enhanced efficacy and reduced side effects .

Material Science

In material science, HFTHA is used in the development of advanced materials with specific properties:

- Fluoropolymer Production : HFTHA can be utilized to create fluoropolymers that exhibit excellent chemical resistance and thermal stability. These materials are essential in applications such as coatings, seals, and gaskets in harsh environments .

- Surface Modification : The compound can be employed in surface treatments to impart hydrophobicity and oleophobicity to various substrates. This property is particularly useful in the electronics industry for protecting components from moisture and contaminants .

Analytical Chemistry

HFTHA finds applications in analytical chemistry as a reagent:

- Chromatographic Techniques : It can be used as a derivatizing agent in gas chromatography (GC) and liquid chromatography (LC) to enhance the detection of analytes by improving their volatility or solubility .

Environmental Applications

The environmental impact of fluorinated compounds is a growing concern; however, HFTHA may play a role in developing environmentally friendly alternatives:

- Green Chemistry Initiatives : Research into using HFTHA as a precursor for biodegradable fluorinated compounds is ongoing. These compounds could potentially replace more harmful substances currently used in various applications .

Case Study 1: Drug Development

In a study published by researchers at a leading pharmaceutical company, HFTHA was utilized to modify an existing drug candidate. The incorporation of HFTHA into the molecular structure resulted in a compound with improved metabolic stability and a significant increase in bioavailability compared to its non-fluorinated counterpart.

Case Study 2: Material Coatings

A research team investigated the use of HFTHA-derived fluoropolymers for protective coatings on electronic devices. The results demonstrated that devices coated with these materials exhibited superior resistance to moisture and chemical exposure, leading to enhanced longevity and performance.

作用機序

The mechanism of action of 4,5,5,6,6,6-hexafluoro-4-(trifluoromethyl)hexanoic acid involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The high electronegativity of fluorine atoms enhances these interactions, making the compound effective in binding to specific sites on enzymes or receptors. This can modulate the activity of these targets, leading to various biological effects .

類似化合物との比較

4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexanoic acid is unique due to its high fluorine content and the presence of both hexafluoro and trifluoromethyl groups. Similar compounds include:

Hexanoic acid, 4,4,5,5,6,6,6-heptafluoro-3,3-bis(trifluoromethyl)-: This compound has an additional trifluoromethyl group, which may alter its reactivity and applications.

Perfluorohexanoic acid: Lacks the trifluoromethyl group but is fully fluorinated, making it highly stable and useful in different contexts.

生物活性

4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexanoic acid is a fluorinated compound with significant biological activity. Its unique structure, characterized by multiple fluorine atoms, influences its interactions with biological systems. This article reviews the biological activities associated with this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

- Molecular Formula : C7H5F9

- Molecular Weight : 260.10 g/mol

- CAS Number : 239463-97-9

Biological Activity Overview

The compound's biological activity can be summarized in several key areas:

-

Antimicrobial Activity

- Research indicates that fluorinated compounds often exhibit enhanced antimicrobial properties. For instance, derivatives of hexafluoro compounds have shown effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Staphylococcus aureus (VRSA) with minimum inhibitory concentrations (MIC) ranging from 0.031 to 0.062 µg/mL . The presence of trifluoromethyl groups has been linked to improved potency against these resistant strains.

-

Cytotoxicity

- Cytotoxicity studies have demonstrated that certain derivatives of this compound possess selective toxicity towards cancer cell lines. For example, compounds with MIC values below 1 µg/mL against Vero cells indicate a promising therapeutic index . The selectivity index for some derivatives suggests potential for development as anti-cancer agents.

-

Mechanism of Action

- The biological activity is hypothesized to be due to the electron-withdrawing nature of the fluorine atoms which enhances binding affinity to biological targets. Molecular docking studies reveal that these compounds can form stable interactions through hydrogen and halogen bonding with various enzyme targets . This mechanism may underlie their inhibitory effects on enzymes such as cholinesterases and lipoxygenases.

Data Table: Biological Activity Summary

Case Studies

- Fluorinated Salicylanilide Derivatives

- Cytotoxic Evaluation

特性

IUPAC Name |

4,5,5,6,6,6-hexafluoro-4-(trifluoromethyl)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F9O2/c8-4(6(11,12)13,2-1-3(17)18)5(9,10)7(14,15)16/h1-2H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYOGFVCBZQWDQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(C(F)(F)F)(F)F)(C(F)(F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F9O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379355 | |

| Record name | 3-(Perfluoro-2-butyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

239463-95-7 | |

| Record name | 3-(Perfluoro-2-butyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。